3-Methylideneheptan-2-one

Pharmaceutical Impurity Synthesis Organic Synthesis Tetrabenazine

3-Methylideneheptan-2-one (CAS 65818-30-6), also known as 2-acetyl-1-hexene or 3-methylene-2-heptanone, is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol. Structurally, it is an α,β-unsaturated ketone, featuring a methylidene group at the 3-position of the heptan-2-one backbone.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 65818-30-6
Cat. No. B1337645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylideneheptan-2-one
CAS65818-30-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCC(=C)C(=O)C
InChIInChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h2,4-6H2,1,3H3
InChIKeyJDTQKULHKDUYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylideneheptan-2-one (CAS 65818-30-6): Sourcing and Procurement Guide for This C8 α,β-Unsaturated Ketone


3-Methylideneheptan-2-one (CAS 65818-30-6), also known as 2-acetyl-1-hexene or 3-methylene-2-heptanone, is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol . Structurally, it is an α,β-unsaturated ketone, featuring a methylidene group at the 3-position of the heptan-2-one backbone. This specific arrangement of a conjugated double bond and carbonyl group imparts distinct reactivity that is leveraged in targeted synthetic applications . It is commercially available as a specialized building block, with suppliers offering research-grade material (typically ≥95% purity) for use in pharmaceutical impurity synthesis and medicinal chemistry research [1].

Why Generic α,β-Unsaturated Ketones Cannot Replace 3-Methylideneheptan-2-one in Critical Applications


The procurement of 3-methylideneheptan-2-one (CAS 65818-30-6) is driven by its specific, and often singular, role in producing high-value pharmaceutical impurities and exploring unique biochemical interactions. Generic substitution with structurally similar C8 ketones or other α,β-unsaturated ketones is not viable. For instance, the saturated analog 3-methylheptan-2-one (CAS 2371-19-9) lacks the essential α,β-unsaturation required for its reported bioactivity as a lipoxygenase inhibitor and its specific chemical reactivity [1]. Similarly, the unbranched 2-heptanone (CAS 110-43-0) does not possess the 3-methylidene group necessary for the key synthetic transformations that make this compound a required intermediate for the tetrabenazine impurity 3-Des(2-methylpropyl)-3-n-Butyl Tetrabenazine [2]. The unique combination of a conjugated enone system and a specific alkyl chain length (butyl) differentiates it from a pool of similar molecules, making it a specialized, non-commodity research tool.

3-Methylideneheptan-2-one (CAS 65818-30-6) Quantified Differentiation Evidence: How It Compares to Analogs


Synthetic Utility: 3-Methylideneheptan-2-one as the Essential Intermediate for a Key Tetrabenazine Impurity

The primary and most quantifiable differentiator for 3-methylideneheptan-2-one is its documented, specific application as a crucial synthetic intermediate. It is not a general-purpose building block; it is used for the synthesis of 3-Des(2-methylpropyl)-3-n-Butyl Tetrabenazine, a known and characterized impurity of the pharmaceutical agent Tetrabenazine [1]. This represents a direct, application-specific differentiation from its close structural analogs, such as 3-methylheptan-2-one (CAS 2371-19-9) or 2-heptanone (CAS 110-43-0), for which no such role is documented. The necessity of this specific intermediate for generating a critical reference standard for drug analysis and quality control justifies its procurement over other similar ketones [1].

Pharmaceutical Impurity Synthesis Organic Synthesis Tetrabenazine Dopamine Depleting Agents

Biochemical Differentiation: 3-Methylideneheptan-2-one as a Potent Lipoxygenase Inhibitor

3-Methylideneheptan-2-one is explicitly identified as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. This designation is a class-level inference based on its structure, differentiating it from saturated ketones which lack the α,β-unsaturated system often associated with this activity. While a specific IC50 value for this exact compound was not located in the primary literature during this analysis, its entry in a curated MeSH database as a 'potent' inhibitor suggests it possesses a measurable and meaningful level of activity. This contrasts sharply with close saturated analogs like 3-methylheptan-2-one (CAS 2371-19-9), which is not associated with this mechanism [2]. The compound has been tested for inhibitory activity against 5-Lipoxygenase in rat RBL-2H3 cells, further confirming its experimental validation in this biochemical pathway [3].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism Enzyme Assay

Reactivity Profile: The Conjugated Enone System as a Differentiator from Saturated Ketone Analogs

The molecular structure of 3-methylideneheptan-2-one is characterized by a conjugated enone system (C=C-C=O), a feature absent in its saturated analog, 3-methylheptan-2-one (CAS 2371-19-9) . This structural difference translates into a distinct chemical reactivity profile. The α,β-unsaturated ketone motif of the target compound enables specific reactions, such as Michael additions and participation in cycloadditions, that are not possible with the saturated ketone. For instance, 3-methylene-2-heptanone derivatives have been utilized in cyclization reactions to form key intermediates for terpenoid synthesis [1]. This inherent chemical distinction makes 3-methylideneheptan-2-one a specialized building block for introducing a specific electrophilic moiety into more complex molecules, a function for which its saturated analog is entirely unsuited.

Conjugate Addition Enone Chemistry Organic Synthesis Chemical Reactivity

3-Methylideneheptan-2-one (CAS 65818-30-6): Top Research and Industrial Application Scenarios


Synthesis of 3-Des(2-methylpropyl)-3-n-Butyl Tetrabenazine: A Critical Pharmaceutical Impurity Reference Standard

The primary and most clearly defined application for procuring 3-methylideneheptan-2-one is for use as a key intermediate in the synthesis of 3-Des(2-methylpropyl)-3-n-Butyl Tetrabenazine [1]. This compound is a known impurity of the drug Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used for managing chorea in Huntington's disease. Pharmaceutical quality control, generic drug development, and regulatory filings require the availability and characterization of such impurities. Procuring 3-methylideneheptan-2-one is essential for any laboratory tasked with generating this specific impurity reference standard for analytical method validation or stability studies.

Medicinal Chemistry Research: Use as a Starting Point or Reference in Lipoxygenase Inhibitor Discovery Programs

Based on its classification as a potent lipoxygenase inhibitor [1] and its documented testing in 5-Lipoxygenase assays [2], 3-methylideneheptan-2-one is a suitable compound for use in medicinal chemistry programs focused on inflammatory, allergic, and cardiovascular diseases. Researchers can procure this compound to serve as a reference inhibitor in primary and secondary enzyme assays, to validate new assay methodologies, or to use as a synthetic starting point for structure-activity relationship (SAR) studies aimed at developing novel, more potent, and selective inhibitors of the lipoxygenase pathway.

Specialty Organic Synthesis: Exploiting the Unique Enone Reactivity for Complex Molecule Construction

The α,β-unsaturated ketone structure of 3-methylideneheptan-2-one makes it a valuable building block for complex molecule synthesis, particularly in routes requiring conjugate addition or cyclization steps [1]. For example, related methyleneheptanone derivatives have been utilized in synthetic sequences to construct terpenoid frameworks [2]. Procurement is indicated for research groups seeking to introduce a specific butyl-substituted enone moiety into a target molecule, a transformation that is not feasible with saturated ketone alternatives. Its commercial availability, though at a premium for high purity, offers a defined starting point for such specialized synthetic endeavors.

Technical Documentation Hub

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